

S (+) Tolperisone-d10 chemical structure and properties

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Compound of Interest

Compound Name: S (+) Tolperisone-d10

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An In-depth Technical Guide to S (+) Tolperisone-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and applications of **S (+) Tolperisone-d10**. It is intended for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry.

Chemical Structure and Physicochemical Properties

S (+) Tolperisone-d10 is the deuterated form of S (+) Tolperisone, a centrally acting muscle relaxant. The isotopic labeling involves the replacement of ten hydrogen atoms with deuterium on the piperidine ring, which makes it a valuable tool in pharmacokinetic and metabolic studies.

Molecular Architecture: **S (+) Tolperisone-d10** is a piperidine derivative characterized by a stereospecific (S)-configuration at the 2-methyl position of its propan-1-one backbone.^[1] The structure comprises a 4-methylphenyl group and a piperidine ring where ten hydrogen atoms at positions 2,2,3,3,4,4,5,5,6,6 have been replaced by deuterium.^[1] This isotopic labeling is crucial for its primary application as an internal standard in mass spectrometry-based analyses.

^{[1][2][3]}

Table 1: Chemical and Physical Properties of **S (+) Tolperisone-d10**

Property	Value/Description	Source(s)
Chemical Name	3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one, monohydrochloride	[2]
Alternate Names	2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl-d10)-1-propanone Hydrochloride	[4]
CAS Number	1185160-65-9 (Hydrochloride Salt)	[1][2][3][4][5]
Molecular Formula	C ₁₆ H ₁₃ D ₁₀ NO (Free Base)	[1]
C ₁₆ H ₁₃ D ₁₀ NO • HCl (Hydrochloride Salt)	[2][4]	
Molecular Weight	255.42 g/mol (Free Base)	[1]
291.88 g/mol (Hydrochloride Salt)	[1][4]	
Purity	≥99% deuterated forms (d ₁ -d ₁₀)	[2]
Formulation	Solid	[2]
Solubility	Soluble in organic solvents (e.g., methanol, DMSO)	[1][6]
Storage	2°C to 8°C	[2]
Stability	≥ 4 years under recommended storage conditions	[2]

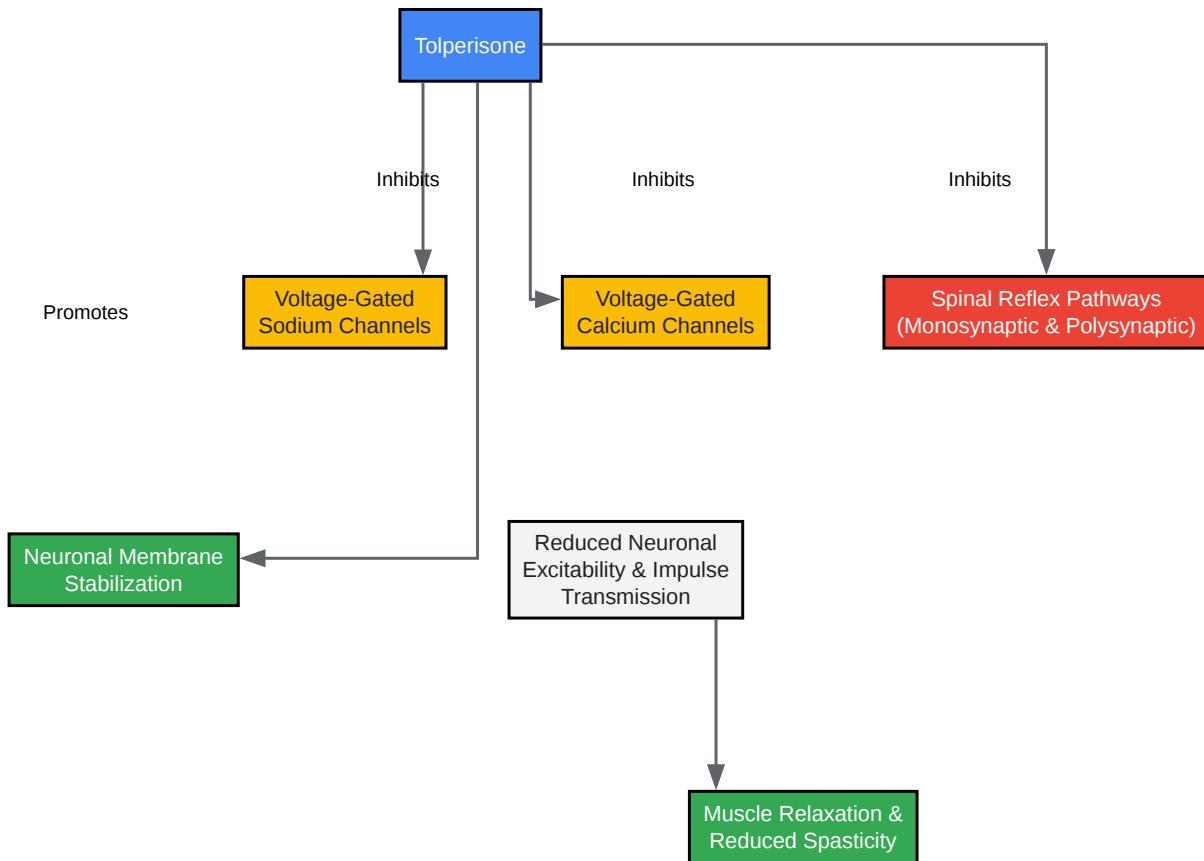
Mechanism of Action

The mechanism of action of **S (+) Tolperisone-d10** is identical to that of its non-deuterated counterpart, Tolperisone. Tolperisone is a centrally acting muscle relaxant that primarily targets

the central nervous system, specifically the spinal cord and brainstem, to alleviate muscle stiffness and spasms.[7][8] Its multifaceted mechanism involves:

- Inhibition of Voltage-Gated Channels: Tolperisone blocks voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.[7][8][9] This action stabilizes neuronal membranes, reduces neuronal excitability, and dampens the transmission of nerve impulses that lead to muscle spasms.[7][9]
- Modulation of Spinal Reflexes: It inhibits both monosynaptic and polysynaptic reflex pathways in the spinal cord.[2][7] This helps to reduce involuntary muscle activity and promote muscle relaxation.[7]
- Membrane-Stabilizing Properties: The compound exhibits membrane-stabilizing effects, which contribute to its muscle-relaxing properties.[7]
- Local Anesthetic Properties: Tolperisone also possesses local anesthetic properties, which may help in alleviating local pain associated with muscle spasms.[7]

A recent study has also suggested that Tolperisone hydrochloride can improve motor functions in Parkinson's disease models by inhibiting MMP-9 and downregulating the p38 MAPK and ERK1/2 signaling cascade.[10][11]

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Mechanism of Action of Tolperisone.

Isotopic Effects and Pharmacokinetics

Deuteration of Tolperisone to form **S (+) Tolperisone-d10** has minimal impact on its physical properties but significantly enhances its utility in analytical applications.^[1] The increased mass due to the ten deuterium atoms allows for a clear distinction from the non-deuterated compound in mass spectrometry, making it an excellent internal standard.^[1]

Key Isotopic Effects:

- Analytical Utility: The distinct mass-to-charge (m/z) ratio of **S (+) Tolperisone-d10** allows for its use as an internal standard for the precise quantification of Tolperisone in complex biological matrices like plasma, serum, and tissue.[1][2] Its chemical behavior is nearly identical to the parent compound, ensuring co-elution during chromatographic separation.[1]
- Metabolic Stability: The replacement of hydrogen with deuterium can sometimes lead to a stronger chemical bond, potentially slowing down metabolic processes that involve the cleavage of these bonds (kinetic isotope effect). This may result in an extended metabolic half-life, which is advantageous in pharmacokinetic studies.[1]

Pharmacokinetics of Tolperisone:

- Absorption: Tolperisone is rapidly and almost completely absorbed from the gastrointestinal tract.[8][12]
- Metabolism: It undergoes extensive metabolism in the liver and kidneys, primarily by CYP2D6, and to a lesser extent by CYP2C19, CYP2B6, and CYP1A2 isoenzymes.[12][13]
- Excretion: The metabolites are primarily excreted via the kidneys.[8][12] The elimination half-life is approximately 1.5 to 2.5 hours.[8][12]

Synthesis and Purification

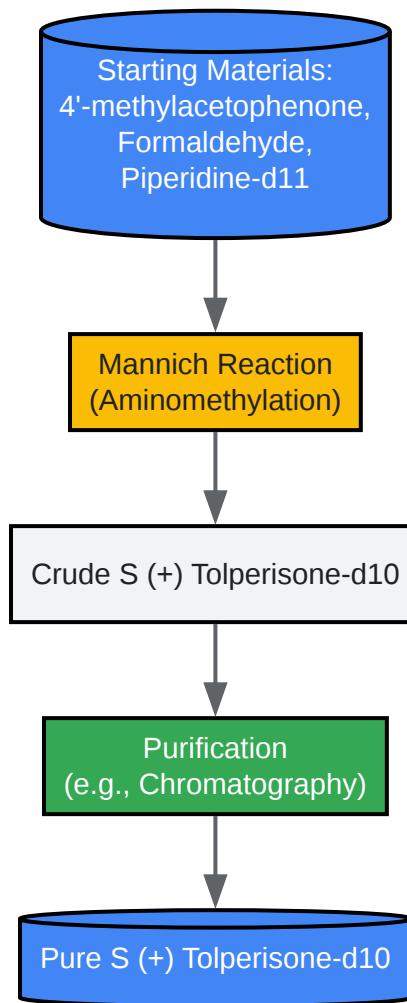
The synthesis of **S (+) Tolperisone-d10** generally follows the synthetic routes for Tolperisone, with the incorporation of deuterium at specific steps.

General Synthetic Approach: The synthesis typically starts with 4'-methylacetophenone and formaldehyde, utilizing aminomethylation reactions to form the piperidine ring.[1]

Deuterium Incorporation Methods:

- Deuterated Precursor Approach: This method involves using deuterium-labeled starting materials, such as deuterated formaldehyde (D_2CO) and piperidine-d11, to ensure site-specific incorporation of deuterium.[1]
- Post-Synthetic Isotope Exchange: This less common method involves the catalytic deuteration of pre-formed Tolperisone using deuterium gas (D_2) and a catalyst like palladium.

However, this can sometimes lead to side reactions.[\[1\]](#)



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General Synthesis Workflow for **S (+) Tolperisone-d10**.

Experimental Protocols

Protocol 1: Quantification of Tolperisone in Human Plasma using LC-MS/MS with **S (+) Tolperisone-d10** as Internal Standard

This protocol provides a general methodology for the determination of Tolperisone in human plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Tolperisone in human plasma.

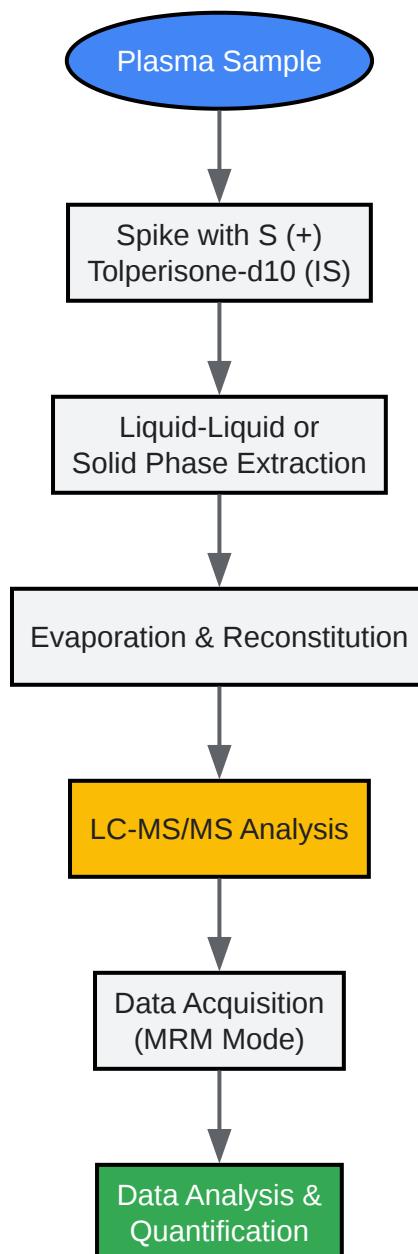
Materials:

- Tolperisone reference standard
- **S (+) Tolperisone-d10** (Internal Standard, IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (blank)
- Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) supplies
- HPLC or UPLC system coupled with a tandem mass spectrometer

Methodology:

- Standard and IS Solution Preparation:
 - Prepare stock solutions of Tolperisone and **S (+) Tolperisone-d10** (IS) in methanol at a concentration of 1 mg/mL.
 - Prepare working solutions by serially diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).
- Sample Preparation (LLE):
 - To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution.
 - Vortex for 30 seconds.
 - Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.[\[14\]](#)
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 200 µL of the mobile phase.
- Chromatographic Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 2.0 mm x 50 mm, 5 µm).[14]
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile).[14]
 - Flow Rate: 0.2-0.5 mL/min.
 - Injection Volume: 5-10 µL.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for Tolperisone and **S (+) Tolperisone-d10**.
 - Optimize parameters such as collision energy and declustering potential for maximum sensitivity.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Tolperisone to the IS against the concentration of the calibration standards.
 - Determine the concentration of Tolperisone in the unknown samples from the calibration curve.



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Bioanalytical Workflow for Tolperisone Quantification.

Protocol 2: In-Vivo Assessment of Muscle Relaxation using the Rotarod Test

This protocol describes a standard method to evaluate the effect of Tolperisone on motor coordination and balance in rodents, which is indicative of its muscle relaxant properties.[15]

Objective: To assess the muscle relaxant effects of Tolperisone on motor coordination and balance in mice or rats.

Materials:

- Rotarod apparatus
- Tolperisone hydrochloride solution
- Vehicle control solution (e.g., saline)
- Animal scale
- Syringes and needles for administration

Methodology:

- Acclimation and Training:
 - Acclimate the animals to the testing room for at least 30 minutes before the experiment.
 - Train the animals on the rotarod for a few days prior to the experiment to minimize learning effects. This involves placing them on the rotating rod at a low speed and gradually increasing it.
- Drug Administration:
 - Weigh each animal to determine the correct dosage.
 - Administer Tolperisone hydrochloride or the vehicle control via the desired route (e.g., intraperitoneal or oral gavage).
 - Allow for a pre-treatment period (typically 30-60 minutes) based on the drug's pharmacokinetic profile.[\[15\]](#)
- Testing:
 - Place the animal on the rotating rod.

- Start the rotarod, typically with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[15]
- Record the latency to fall from the rod for each animal.
- Perform 2-3 trials with an inter-trial interval of at least 15 minutes.

- Data Analysis:
 - Calculate the average latency to fall for each animal in each treatment group.
 - Compare the mean latencies between the Tolperisone-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).[15] A significant decrease in the latency to fall in the treated group compared to the control group indicates a muscle relaxant effect.

Conclusion

S (+) Tolperisone-d10 is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its well-defined chemical structure, coupled with the strategic placement of deuterium atoms, provides an ideal internal standard for the accurate and precise quantification of Tolperisone. Understanding its mechanism of action and having access to detailed experimental protocols are crucial for its effective application in preclinical and clinical studies. This guide serves as a foundational resource for professionals working with this important labeled compound.

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